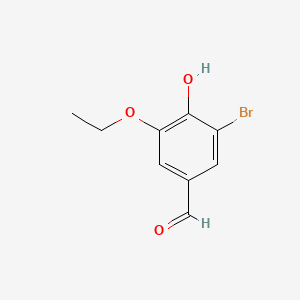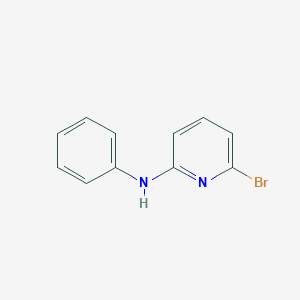![molecular formula C20H10O4 B1268552 [2,2'-Binaphthalene]-1,1',4,4'-tetrone CAS No. 3408-13-7](/img/structure/B1268552.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone
Overview
Description
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by two naphthalene units connected at the 2 and 2’ positions, with each naphthalene ring bearing a ketone group at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone typically involves the oxidative coupling of 2-naphthol derivatives. One common method is the FeCl₃-catalyzed oxidative coupling of 2-naphthol, which results in the formation of the binaphthyl structure. The reaction is carried out in the presence of an oxidizing agent such as ferric chloride (FeCl₃) under controlled conditions to ensure the formation of the desired product .
Another approach involves the use of copper-montmorillonite as a green catalyst for the oxidative coupling of 2-naphthol. This method is considered environmentally friendly and offers high yields of the desired product .
Industrial Production Methods
Industrial production of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone may involve large-scale oxidative coupling reactions using similar catalysts and conditions as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The naphthalene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens or nitro groups.
Scientific Research Applications
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a useful probe for studying molecular interactions and biological processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone involves its interaction with molecular targets through its ketone and naphthalene moieties. These interactions can lead to various biochemical effects, depending on the specific application. For example, in catalytic processes, the compound may act as a ligand, facilitating the formation of reactive intermediates and promoting specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Binaphthalene]-2,2’-diyl ditriflate: A similar compound used in the synthesis of chiral ligands and catalysts.
[1,1’-Binaphthalene]-2,2’-diamine: Known for its enantioselective recognition properties.
[1,1’-Binaphthalene]-2,2’-diyl bis(diphenylphosphine): Used in asymmetric catalysis and organic synthesis.
Uniqueness
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone is unique due to its specific substitution pattern and the presence of ketone groups at the 1 and 4 positions of each naphthalene ring
Properties
IUPAC Name |
2-(1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYZAMKNTSAAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CC(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347968 | |
| Record name | [2,2'-Binaphthalene]-1,1',4,4'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3408-13-7 | |
| Record name | [2,2'-Binaphthalene]-1,1',4,4'-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)



![1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1268487.png)






